Regioisomeric Influence on Kinase Inhibition: The Critical Role of the 6-Methyl Group
The 6-methyl substitution pattern is crucial for potent kinase inhibition. The compound 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine serves as the core scaffold for NVP-BKM120, a pan-PI3K inhibitor with potent and selective activity [1]. In contrast, the regioisomer 2-Methyl-6-(morpholin-4-yl)pyrimidin-4-amine (CAS 28732-85-6), where the methyl and morpholine groups are inverted on the pyrimidine ring, is reported to be significantly less potent, with an IC50 of 28 μM against its target [2]. This represents a >500-fold difference in potency driven solely by the positional arrangement of the same functional groups.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 52 nM (PI3Kα) [1] |
| Comparator Or Baseline | 2-Methyl-6-(morpholin-4-yl)pyrimidin-4-amine (CAS 28732-85-6): 28,000 nM [2] |
| Quantified Difference | ~538-fold difference in potency |
| Conditions | Biochemical kinase assay (PI3Kα) for target; unspecified enzyme inhibition assay for comparator |
Why This Matters
Procuring the incorrect regioisomer will result in a loss of potent activity against the PI3K pathway, jeopardizing any research program aimed at developing or studying PI3K/mTOR pathway inhibitors.
- [1] Maira, S.-M., et al. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. *Molecular Cancer Therapeutics*, 11(2), 317-328. View Source
- [2] Southan, C. (2017). Comment on BindingDB entry BDBM50380876. *Hypothes.is*. View Source
